molecular formula C31H23ClN6O3S B2622566 4-amino-N-(3-((5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide CAS No. 1604811-59-7

4-amino-N-(3-((5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide

Cat. No. B2622566
M. Wt: 595.07
InChI Key: HBDJGWPYQHOZBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-(3-((5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide is a useful research compound. Its molecular formula is C31H23ClN6O3S and its molecular weight is 595.07. The purity is usually 95%.
BenchChem offers high-quality 4-amino-N-(3-((5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-N-(3-((5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-amino-N-(3-((5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide' involves the synthesis of intermediate compounds followed by their coupling to form the final product.

Starting Materials
4-nitrobenzoic acid, 4-aminobenzamide, 5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidine-2-amine, 3-aminophenylboronic acid, Pd/C, NaBH4, HCl, NaOH, EtOH, DMF, DMSO, Na2CO3, K2CO3, CuI, K3PO4, TBAI, TBAF, DIPEA, AcOH, Ac2O, TEA, H2SO4, HNO3, SOCl2, NH3, NaNO2, HClO4, NaHCO3, NaCl, H2O

Reaction
Synthesis of 4-nitrobenzoic acid from benzene via nitration and oxidation, Reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid using NaBH4, Synthesis of 5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidine-2-amine from 5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidine-2-carboxylic acid via amidation with NH3, Synthesis of 3-aminophenylboronic acid from 3-nitrophenylboronic acid via reduction with NaBH4 and HCl, Coupling of 4-aminobenzoic acid and 5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidine-2-amine using Pd/C and Na2CO3 in DMF to form 4-amino-N-(3-((5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide, Synthesis of 3-((5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)amino)phenylboronic acid from 5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidine-2-amine and 3-aminophenylboronic acid using Pd/C and K2CO3 in DMF, Coupling of 4-aminobenzoic acid and 3-((5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)amino)phenylboronic acid using CuI, K3PO4, TBAI, and DMSO to form the intermediate, Reduction of the intermediate using TBAF and DIPEA in THF to form the final product, Synthesis of 5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidine-2-carboxylic acid from 5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidine-2-amine via oxidation with HNO3 and SOCl2, Synthesis of 5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidine-2-amine from 5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidine-2-carboxylic acid via reduction with NH3 and NaBH4, Synthesis of 5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidine-2-carboxylic acid from 5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidine-2-amine via oxidation with HNO3 and SOCl2, Synthesis of 5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidine-2-amine from 5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidine-2-carboxylic acid via reduction with NH3 and NaBH4

properties

IUPAC Name

4-amino-N-[3-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23ClN6O3S/c32-27-18-34-31(36-23-8-6-7-22(17-23)35-30(39)20-13-15-21(33)16-14-20)37-29(27)26-19-38(28-12-5-4-11-25(26)28)42(40,41)24-9-2-1-3-10-24/h1-19H,33H2,(H,35,39)(H,34,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDJGWPYQHOZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4Cl)NC5=CC(=CC=C5)NC(=O)C6=CC=C(C=C6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(3-((5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide

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